

An In-depth Technical Guide to 7-Methoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Methoxyquinolin-2(1H)-one

Cat. No.: B1387330

[Get Quote](#)

CAS Number: 23981-26-2

This guide provides a comprehensive technical overview of **7-Methoxyquinolin-2(1H)-one**, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document delves into its chemical and physical properties, synthesis methodologies, spectral characterization, and potential applications, with a focus on its role as a versatile scaffold in medicinal chemistry.

Introduction: The Quinolin-2(1H)-one Scaffold

The quinolin-2(1H)-one, or carbostyryl, framework is a prominent heterocyclic motif found in numerous natural products and synthetic molecules with diverse biological activities.^[1] This fused benzene-pyridone ring system offers a unique combination of structural rigidity and synthetic tractability, making it a privileged scaffold in drug discovery.^[1] Derivatives of quinolin-2(1H)-one have demonstrated a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.^{[1][2][3]} **7-Methoxyquinolin-2(1H)-one**, with its methoxy substitution on the benzene ring, serves as a key intermediate and a molecular building block for the development of novel therapeutic agents and functional materials.^[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **7-Methoxyquinolin-2(1H)-one** is essential for its handling, formulation, and application in research and development.

Property	Value	Source
CAS Number	23981-26-2	[4]
Molecular Formula	C ₁₀ H ₉ NO ₂	[4]
Molecular Weight	175.18 g/mol	[4]
Melting Point	199 °C	[4]
Boiling Point	374.0 ± 42.0 °C	[4]
Appearance	Solid	-
Storage	Room temperature, in a dry, sealed container	[5]

Synthesis Strategies

The synthesis of quinolin-2(1H)-ones has been a subject of extensive research, leading to the development of several effective synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired substitution patterns, and scalability.

General Synthetic Approaches

Several established methods for the synthesis of the quinolin-2(1H)-one core are applicable to the preparation of 7-methoxy derivatives. These include:

- Friedländer Annulation: This classic method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.
- Conrad-Limpach-Knorr Synthesis: This approach utilizes the reaction of anilines with β -ketoesters.
- Camps Cyclization: This involves the cyclization of o-acylaminoacetophenones in the presence of a base.
- Visible Light-Mediated Synthesis: More contemporary methods employ visible light and a photocatalyst to convert quinoline N-oxides to quinolin-2(1H)-ones in high yields.[\[1\]](#)

Illustrative Synthetic Protocol: Synthesis of a Related Analog, 7-Hydroxy-6-methoxyquinolin-2(1H)-one

While a specific, detailed experimental protocol for the synthesis of **7-Methoxyquinolin-2(1H)-one** is not readily available in the cited literature, the synthesis of the closely related natural product, 7-hydroxy-6-methoxyquinolin-2(1H)-one, provides a valuable and instructive example of the chemical transformations involved. This synthesis proceeds through the selective demethylation of a dimethoxy precursor.

Step 1: Synthesis of 6,7-Dimethoxyquinolin-2(1H)-one

A common precursor for methoxy-substituted quinolinones is a dimethoxy derivative. The synthesis of 6,7-dimethoxyquinolin-2(1H)-one has been reported with a 32% yield. The reported spectral data for this intermediate is as follows:

- ^1H NMR (400 MHz, DMSO-d₆) δ : 11.56 (s, 1H), 7.77 (d, J = 8.0 Hz, 1H), 7.18 (s, 1H), 6.85 (s, 1H), 6.32 (d, J = 12.0 Hz, 1H), 3.80 (s, 3H), 3.78 (s, 3H).[1]
- ^{13}C NMR (100 MHz, DMSO-d₆) δ : 161.19, 151.21, 144.11, 139.12, 133.91, 118.08, 111.69, 108.18, 97.04, 55.10, 54.92.[1]
- HRMS (ESI-MS) m/z: Calculated for C₁₁H₁₂NO₃ [M + H]⁺ 206.0817, found: 206.0598.[1]
- FT-IR (KBr) cm⁻¹: 3302 (-NH), 2827 (-CH₃), 1659 (-C=O).[1]

Step 2: Selective Demethylation

The selective demethylation of 6,7-dimethoxyquinolin-2(1H)-one can be achieved using a Lewis acid such as aluminum chloride (AlCl₃). This reaction preferentially cleaves the methoxy group at the 7-position to yield 7-hydroxy-6-methoxyquinolin-2(1H)-one.[1]

Detailed Experimental Protocol for the Synthesis of 7-Hydroxy-6-methoxyquinolin-2(1H)-one:

- To a solution of 6,7-dimethoxyquinolin-2(1H)-one (1.5 g, 7.31 mmol, 1 equivalent) in 50 mL of dry dichloromethane (DCM), add aluminum chloride (14.58 g, 109.65 mmol, 15 equivalents) portion-wise at room temperature.

- Stir the reaction mixture for 24 hours at room temperature.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (20:80).
- Upon completion, purify the crude product by column chromatography on silica gel using a mobile phase of Chloroform:Methanol (95:5) to afford the desired product.

This protocol yielded the target compound in 41% yield.[\[6\]](#) The reported ^1H NMR data for the product is:

- ^1H NMR (400 MHz, DMSO-d₆) δ : 11.45 (s, 1H), 9.92 (s, 1H), 7.72 (d, J = 8.0 Hz, 1H), 7.13 (s, 1H), 6.76 (s, 1H), 6.24 (d, J = 8.0 Hz, 1H), 3.79 (s, 3H).[\[6\]](#)

Spectral Characterization

The unambiguous identification and characterization of **7-Methoxyquinolin-2(1H)-one** rely on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not provided in the search results, the following sections describe the expected spectral features based on its chemical structure and data from analogous compounds.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons of the pyridone ring, the methoxy group protons, and the N-H proton. The chemical shifts and coupling patterns will be characteristic of the substituted quinolin-2(1H)-one ring system.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum will provide information on the carbon framework of the molecule. The spectrum should display ten distinct signals corresponding to the ten carbon atoms in the structure. The chemical shifts of the carbonyl carbon, the methoxy carbon, and the aromatic and vinyl carbons will be in their characteristic regions.

Infrared (IR) Spectroscopy

The IR spectrum of **7-Methoxyquinolin-2(1H)-one** will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected absorptions include:

- N-H stretch: A broad absorption band in the region of 3200-3400 cm^{-1} .
- C=O stretch (amide): A strong absorption band around 1650-1680 cm^{-1} .
- C=C stretch (aromatic and vinyl): Absorption bands in the region of 1500-1600 cm^{-1} .
- C-O stretch (methoxy): Absorption bands in the region of 1000-1300 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak ($[\text{M}]^+$) would be expected at an m/z value corresponding to the molecular weight of 175.18. Fragmentation patterns observed in the mass spectrum can provide further structural information.

Potential Applications in Drug Discovery and Development

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, and **7-Methoxyquinolin-2(1H)-one** serves as a valuable starting material and intermediate for the synthesis of bioactive molecules.

Antimicrobial and Anticancer Potential

Derivatives of quinolin-2(1H)-one have shown promising activity as both antimicrobial and anticancer agents.^{[4][5]} The mechanism of action for the anticancer effects of some quinolinone derivatives involves the induction of apoptosis and cell cycle arrest in cancer cells.^[2] For instance, a 6,7-methylenedioxy-4-phenylquinolin-2(1H)-one derivative was found to induce apoptosis in human ovarian cancer cell lines. While specific data for **7-Methoxyquinolin-2(1H)-one** is not available, its structural similarity to these active compounds suggests it is a promising candidate for further investigation and derivatization to develop novel therapeutic agents.

Fluorescent Probes

The quinolin-2(1H)-one core possesses favorable photophysical properties, making it a suitable fluorophore for the design of fluorescent probes. These probes can be utilized for cellular imaging and the detection of biologically relevant analytes.[\[4\]](#)[\[7\]](#)

Key Intermediate in Synthesis

7-Methoxyquinolin-2(1H)-one is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[\[4\]](#) Its functional groups, the methoxy group and the lactam moiety, can be readily modified to generate a library of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **7-Methoxyquinolin-2(1H)-one** was not found, general laboratory safety precautions should be observed when handling this compound. Based on the safety information for related quinoline derivatives, the following guidelines are recommended:

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[\[8\]](#)
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[\[9\]](#)[\[10\]](#) Avoid contact with skin and eyes.[\[8\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[\[5\]](#)
- First Aid:
 - Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.[\[8\]](#)
 - Eye Contact: In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[\[8\]](#)
 - Inhalation: If inhaled, move to fresh air. If breathing is difficult, seek medical attention.[\[9\]](#)
 - Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.[\[8\]](#)

It is imperative to consult a comprehensive and specific MSDS for **7-Methoxyquinolin-2(1H)-one** once available before handling.

Conclusion

7-Methoxyquinolin-2(1H)-one is a valuable heterocyclic compound with significant potential in the fields of medicinal chemistry and materials science. Its versatile quinolin-2(1H)-one core allows for a wide range of chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents and functional molecules. While further research is needed to fully elucidate its biological activity and to develop optimized synthetic protocols, the existing body of knowledge on related compounds underscores the importance of **7-Methoxyquinolin-2(1H)-one** as a key building block for future scientific advancements. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers and developers in the life sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Buy 7-methoxy-2-methylisoquinolin-1(2H)-one smolecule.com
- 3. chemimpex.com [chemimpex.com]
- 4. 7-Methoxyquinolin-2(1H)-one myskinrecipes.com
- 5. 4-Hydroxy-7-methoxyquinolin-2(1H)-one myskinrecipes.com
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC pmc.ncbi.nlm.nih.gov
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. echemi.com [echemi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 7-Methoxyquinolin-2(1H)-one]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1387330#7-methoxyquinolin-2-1h-one-cas-number-23981-26-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com